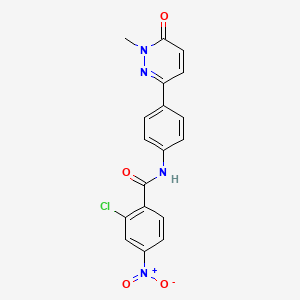

2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

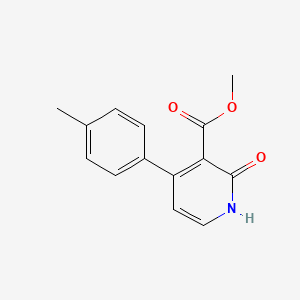

Synthesis and Chemical Properties

Structural and Spectroscopic Analysis

The study of crystal structure and spectroscopic properties of related compounds provides insights into their structural integrity, stability, and potential interactions at the molecular level. For example, research on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide highlighted its crystal structure, adopting a monoclinic space group, and explored its antitumor activity based on electrochemical measurements and DFT calculations (Dian He, Zhuqing Yang, M. Hou, Chong Teng, Xiao-hong Wang, 2014). Such studies are pivotal in understanding the physical and chemical behaviors of "2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide" and its derivatives.

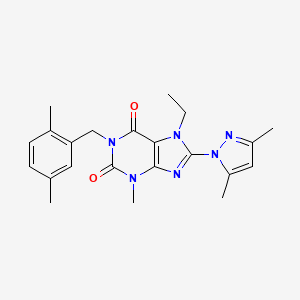

Biological Activity and Pharmacological Potential

Investigations into the biological activity and pharmacological potential of related compounds offer a glimpse into the therapeutic possibilities of "this compound". For instance, the study of its analogs revealed their anticonvulsant properties and neurotoxicity in preclinical models, indicating potential applications in the development of new therapeutic agents (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, J. Vamecq, 1995). Such research underscores the importance of this compound in the synthesis and evaluation of new pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication by relaxing the supercoiling of DNA, allowing it to unwind and separate into two strands.

Mode of Action

The compound binds preferentially to A-T rich regions of the DNA . This binding affects the supercoiling of the DNA and initiates strand breaks in association with DNA-associated proteins . The primary chemotherapeutic mechanism for this compound is the inhibition of topoisomerase II, which results in changes to the DNA structure and interrupts the replication process .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication. By inhibiting topoisomerase II and causing DNA strand breaks, the compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

Zukünftige Richtungen

The compound is a derivative of bisantrene, which is being studied for its potential therapeutic benefits . The research is focused on improving the therapeutic efficacy of therapeutic agents previously limited by suboptimal therapeutic performance . This suggests that future research may continue to explore the potential benefits of this compound and similar derivatives.

Eigenschaften

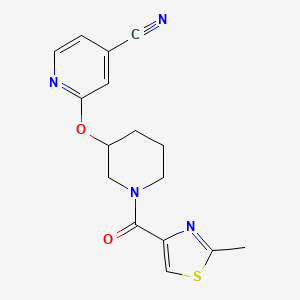

IUPAC Name |

2-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-16(21-22)11-2-4-12(5-3-11)20-18(25)14-7-6-13(23(26)27)10-15(14)19/h2-10H,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEXJUVQQOSKTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)

![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)